molecular formula C14H13BrMgO B15174310 Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide

Cat. No.: B15174310
M. Wt: 301.46 g/mol
InChI Key: QEMQPVZPQNXNFX-UHFFFAOYSA-M
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Description

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and are typically used in the preparation of alcohols, carboxylic acids, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is synthesized by reacting 1-methyl-4-(phenoxymethyl)benzene with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Iodine can be used to initiate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:

    Preparation of Reactants: Purification and drying of 1-methyl-4-(phenoxymethyl)benzene and magnesium

    Reaction Setup: Use of large reactors with inert gas purging systems

    Reaction Monitoring: Continuous monitoring of reaction parameters to ensure complete conversion

    Product Isolation: Filtration and purification of the Grignard reagent

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols

    Substitution Reactions: Can replace halides in organic compounds

    Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Solvents: Anhydrous ether, THF

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones

    Carboxylic Acids: Formed from the reaction with carbon dioxide

    Biaryl Compounds: Formed from coupling reactions

Scientific Research Applications

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is used in various scientific research applications, including:

    Organic Synthesis: Formation of complex organic molecules

    Pharmaceuticals: Synthesis of drug intermediates

    Material Science: Preparation of polymers and advanced materials

    Biological Studies: Investigation of biochemical pathways and enzyme mechanisms

Mechanism of Action

The mechanism of action of Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:

    Nucleophilic Addition: Formation of new carbon-carbon bonds

    Transmetalation: Transfer of the organic group to a metal catalyst in coupling reactions

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group

    Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group

    Ethylmagnesium Bromide: A Grignard reagent with an ethyl group

Uniqueness

Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its phenoxymethyl group provides additional reactivity and selectivity compared to simpler Grignard reagents.

Properties

Molecular Formula

C14H13BrMgO

Molecular Weight

301.46 g/mol

IUPAC Name

magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QEMQPVZPQNXNFX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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